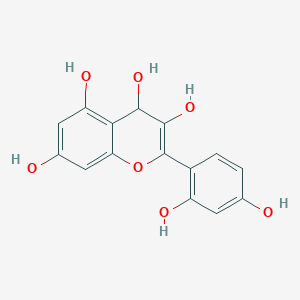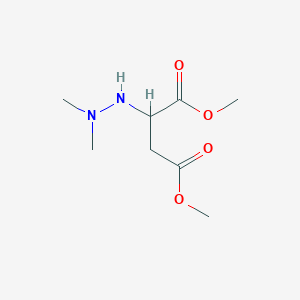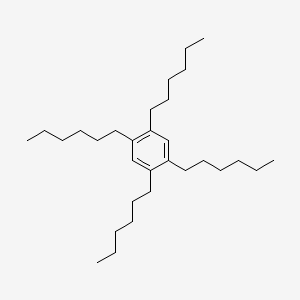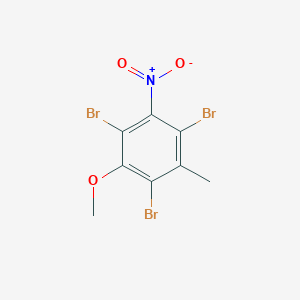
2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups attached to a benzopyran ring, making it a polyphenolic compound with significant antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol typically involves the reaction of 2,4-dihydroxybenzoic acid with appropriate phenolic compounds under controlled conditions. One common method includes the use of cyanuric chloride and 1,3-xylene under Friedel-Crafts conditions to form an intermediate, which is then reacted with resorcinol to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol involves its interaction with various molecular targets and pathways. Its antioxidant properties are primarily due to its ability to donate hydrogen atoms and neutralize free radicals. This compound can also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 2-(2,4-Dihydroxyphenyl)benzothiazole
- 2-(2,4-Dihydroxyphenyl)benzimidazole
- 2-(2,4-Dihydroxyphenyl)benzoxazole
Uniqueness
Compared to similar compounds, 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol stands out due to its multiple hydroxyl groups, which enhance its antioxidant capacity and reactivity. This structural feature makes it particularly effective in scavenging free radicals and protecting against oxidative damage .
特性
CAS番号 |
89762-23-2 |
|---|---|
分子式 |
C15H12O7 |
分子量 |
304.25 g/mol |
IUPAC名 |
2-(2,4-dihydroxyphenyl)-4H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,13,16-21H |
InChIキー |
VBXOQEGVKHOQEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(C3=C(C=C(C=C3O2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)

![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)

![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)

![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
